molecular formula C8H7ClF3NO B1394146 (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine CAS No. 874821-50-8

(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine

Cat. No.: B1394146
CAS No.: 874821-50-8
M. Wt: 225.59 g/mol
InChI Key: JDHHWYYMKYZFOI-UHFFFAOYSA-N
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Description

(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine: is an organic compound with the molecular formula C8H7ClF3NO It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a methanamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution reaction of 5-chloro-2-nitrobenzotrifluoride with methanamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable in the development of new materials and catalysts .

Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various medical conditions.

Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications in manufacturing processes .

Mechanism of Action

The mechanism of action of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

  • (2-Chloro-5-(trifluoromethyl)phenyl)boronic acid
  • (5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural
  • 4-(Trifluoromethyl)benzylamine

Uniqueness: (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine is unique due to the presence of both a trifluoromethoxy group and a methanamine group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

IUPAC Name

[5-chloro-2-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHHWYYMKYZFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676445
Record name 1-[5-Chloro-2-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874821-50-8
Record name 1-[5-Chloro-2-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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[N-]=[N+]=NCc1cc(Cl)ccc1OC(F)(F)F
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Synthesis routes and methods II

Procedure details

Triphenylphosphine (0.99 g, 3.8 mmol) was added to a solution of the azide (0.86 g, 3.4 mmol) in THF (25 mL) at 0° C. After 5 min, the mixture was warmed to room temperature. After 18 h, the reaction was diluted with ammonium hydroxide (10 mL). After 3 h, the reaction was diluted with 3 M NaOH and stirred for 1 h. The reaction was acidified to pH 2 with 4 N HCl. The solution was then diluted with Et2O and the layers were separated. The aqueous layer was extracted with Et2O and then basified with 2 N NaOH. The basic aqueous solution was extracted with CH2Cl2 (3×50 mL). The combined organic layers were dried over MgSO4, filtered and concentrated to yield an oily solid. The crude solid was diluted with Et2O (50 mL) and filtered. The filtrate was concentrated in vacuo to yield a pale yellow oil. Silica gel column chromatography using 20:1 CH2Cl2:MeOH as an eluent yielded 0.64 g (83%) of 5-chloro-2-trifluoromethoxy-benzylamine as a colorless oil. The product was not stable at room temperature and was used for the next step immediately.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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